molecular formula C16H34O B14326607 6-Methylpentadecan-6-ol CAS No. 108836-86-8

6-Methylpentadecan-6-ol

Cat. No.: B14326607
CAS No.: 108836-86-8
M. Wt: 242.44 g/mol
InChI Key: VOTMKDUIXFFEQY-UHFFFAOYSA-N
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Description

6-Methylpentadecan-6-ol is an organic compound with the molecular formula C16H34O It is a long-chain alcohol with a methyl group attached to the sixth carbon of the pentadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpentadecan-6-ol typically involves the reduction of the corresponding ketone, 6-Methylpentadecan-6-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpentadecan-6-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed:

    Oxidation: 6-Methylpentadecan-6-one or 6-Methylpentadecanoic acid.

    Reduction: 6-Methylpentadecane.

    Substitution: 6-Methylpentadecyl chloride.

Scientific Research Applications

6-Methylpentadecan-6-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and cell membranes.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.

    Industry: It is used in the formulation of fragrances and as an intermediate in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 6-Methylpentadecan-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the long hydrophobic chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

    Pentadecanol: A straight-chain alcohol with similar physical properties but lacks the methyl group.

    6-Methylpentadecan-6-one: The corresponding ketone, which can be reduced to form 6-Methylpentadecan-6-ol.

    Hexadecanol: A longer-chain alcohol with one additional carbon atom.

Uniqueness: this compound is unique due to the presence of the methyl group at the sixth carbon, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other long-chain alcohols and contributes to its specific applications in various fields.

Properties

CAS No.

108836-86-8

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

IUPAC Name

6-methylpentadecan-6-ol

InChI

InChI=1S/C16H34O/c1-4-6-8-9-10-11-13-15-16(3,17)14-12-7-5-2/h17H,4-15H2,1-3H3

InChI Key

VOTMKDUIXFFEQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(CCCCC)O

Origin of Product

United States

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